2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Beschreibung
2-Azidoadenosine is a chemically modified nucleoside derivative characterized by an azido (-N₃) group at the C-2 position of the adenine base (CAS: 59587-07-4) . It is synthesized from 2-chloroadenosine through sequential reactions with hydrazine and nitrous acid, followed by bisphosphorylation with pyrophosphoryl chloride to form derivatives like 2-azidoadenosine 3',5'-bisphosphate . This compound is widely used in photoaffinity labeling to study nucleotide-binding proteins and receptors due to its ability to form covalent bonds with target molecules upon UV irradiation .
Key applications include:
- Ribosome and enzyme studies: 2-Azidoadenosine derivatives label ribosomal components in E. coli and mitochondrial F1-ATPase, identifying nucleotide-binding domains critical for ATP hydrolysis .
- Platelet receptor research: 2-Azidoadenosine 5'-diphosphate (2-azido-ADP) binds to ADP receptors on human platelets, inhibiting adenylate cyclase and inducing aggregation .
- Chemical stability: Unlike 8-azidoadenosine, 2-azidoadenosine retains aminoacylation activity when incorporated into tRNA, making it suitable for functional RNA studies .
Eigenschaften
IUPAC Name |
2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZZPOARGMTJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59587-07-4 | |
| Record name | NSC36905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Vorbereitungsmethoden
Hydrazine and Nitrous Acid Treatment of 2-Chloroadenosine
The classical route to 2-azidoadenosine begins with 2-chloroadenosine, which undergoes sequential nucleophilic substitution and diazotization. The process involves:
-
Hydrazinolysis : Treatment of 2-chloroadenosine with hydrazine (NH₂NH₂) at 60°C for 6 hours, yielding 2-hydrazinoadenosine.
-
Diazotization : Reaction of the hydrazino intermediate with nitrous acid (HNO₂) at 0–5°C, replacing the hydrazine group with an azide.
This method achieves moderate yields (60–70%) but requires careful temperature control to avoid side reactions such as purine ring oxidation. The final product is typically purified via silica gel chromatography using a dichloromethane-methanol gradient (9:1 to 7:3 v/v).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazinolysis | NH₂NH₂, 60°C, 6 h | 85 |
| Diazotization | HNO₂, 0–5°C, 1 h | 70 |
| Overall | - | 60 |
Phosphoramidite-Based Solid-Phase Synthesis
Modern solid-phase synthesis enables site-specific incorporation of 2-azidoadenosine into oligonucleotides. The protocol involves:
-
Phosphoramidite Preparation : Protection of adenosine’s 5′-OH with dimethoxytrityl (DMT) and 2′-OH with tert-butyldimethylsilyl (TBDMS), followed by 2-azido introduction via triflate displacement with NaN₃.
-
Oligonucleotide Assembly : Coupling of the 2-azidoadenosine phosphoramidite to a solid support using 1H-tetrazole activation, with capping (acetic anhydride) and oxidation (iodine/water) steps.
This method achieves 43% overall yield for the phosphoramidite building block and >95% coupling efficiency during oligonucleotide synthesis. Critical to success is the use of T4 polynucleotide kinase mutants lacking 3′-phosphatase activity to prevent undesired dephosphorylation.
Key Data:
| Parameter | Value |
|---|---|
| Phosphoramidite Yield | 43% (6 steps) |
| Coupling Efficiency | 95% (MSNT activation) |
| RNA Purity (HPLC) | >98% |
Alternative Methods and Modifications
Alternative approaches include:
-
Enzymatic Synthesis : T4 RNA ligase-mediated incorporation of 2-azidoadenosine 3′,5′-bisphosphate into tRNA, preserving 85% amino acid acceptor activity.
-
Post-Synthetic Modification : Treatment of 2-aminoadenosine-containing RNA with diazotransfer reagents (e.g., imidazole-1-sulfonyl azide).
The enzymatic method avoids harsh chemical conditions but is limited to terminal additions, while post-synthetic modification offers flexibility for internal site labeling.
Analytical Characterization Techniques
Structural Elucidation via NMR and X-ray Crystallography
2-Azidoadenosine’s structure is confirmed by:
Purity and Stability Assessment
-
HPLC : Reverse-phase C18 columns (5 μm, 4.6 × 250 mm) with 0.1 M TEAA buffer/acetonitrile gradient (5–40% over 30 min) resolve 2-azidoadenosine (tᵣ = 18.2 min).
-
LC-MS/MS : Quantifies azide incorporation (0.3% relative to cytidine in rRNA) using multiple reaction monitoring (MRM) transitions.
Applications and Implications of Synthetic 2-Azidoadenosine
RNA Ligation and Ribosome Cross-Linking
2-Azidoadenosine 3′,5′-bisphosphate serves as a donor in T4 RNA ligase reactions, enabling tRNA modification with <10% loss in aminoacylation activity. Upon UV irradiation, the azide forms covalent cross-links with ribosomal proteins, mapping interaction sites within 2.5 Å resolution.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azidoadenosine undergoes several types of chemical reactions, primarily involving its azide group. These include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazoles by reacting the azide group with alkynes in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne.
Common Reagents and Conditions:
Major Products: The major products of these reactions are triazole-linked conjugates, which are used in various applications such as bioconjugation and molecular labeling .
Wissenschaftliche Forschungsanwendungen
One of the most significant applications of 2-Azidoadenosine lies in bioconjugation processes. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of various biomolecules, such as peptides and proteins, to nucleic acids or other substrates. This property is particularly useful in the development of antibody-drug conjugates (ADCs) and targeted therapies .
Case Study: Antibody-Drug Conjugates
Recent studies have demonstrated the effectiveness of using 2-Azidoadenosine in the synthesis of ADCs. By conjugating cytotoxic drugs to antibodies via azide-alkyne chemistry, researchers have developed more effective cancer treatments with reduced side effects compared to traditional chemotherapy .
Role in RNA Synthesis
2-Azidoadenosine is also utilized in the synthesis of modified RNA molecules. Its incorporation into RNA allows for the creation of functionalized RNA that can be used in various applications, including:
- Aptamer Development : The ability to synthesize RNA with specific modifications enables the generation of aptamer libraries for target recognition .
- RNA Therapeutics : Modified RNA can enhance stability and efficacy in therapeutic applications, particularly in gene silencing and delivery systems .
Table 2: Applications of 2-Azidoadenosine in RNA Research
| Application | Description |
|---|---|
| Aptamer Libraries | Creation of specific RNA sequences for target binding |
| siRNA Development | Enhanced stability for gene silencing applications |
| Bioconjugation | Attachment to proteins for functional studies |
Implications in Drug Development
The unique properties of 2-Azidoadenosine make it a valuable tool in drug discovery and development. Its ability to facilitate site-specific labeling and modification allows researchers to explore new avenues for drug design, particularly in targeting specific cellular pathways or disease mechanisms.
Case Study: Targeting Viral Infections
Research has shown that compounds derived from 2-Azidoadenosine can inhibit viral replication by interfering with nucleic acid synthesis. This has implications for developing antiviral therapies against various viruses, including HIV and influenza .
Wirkmechanismus
The mechanism of action of 2-Azidoadenosine involves its incorporation into nucleic acids and subsequent participation in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This process is highly specific and efficient, allowing for precise labeling and modification of biomolecules .
Molecular Targets and Pathways: 2-Azidoadenosine targets nucleic acids and is incorporated into RNA and DNA by polymerase enzymes. It can also interact with cellular proteins through click chemistry reactions, enabling the study of protein-nucleic acid interactions and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Analogues and Their Properties
Mechanistic Differences and Receptor Interactions
Platelet ADP Receptor Effects
- 2-Azido-ADP vs. ADP : Both bind the same platelet ADP receptor, but 2-azido-ADP exhibits higher efficacy in adenylate cyclase inhibition (EC₅₀ = 0.1 µM) compared to aggregation (EC₅₀ = 1 µM) . ATP competitively inhibits both effects with similar pA₂ values (5.3–5.5), confirming a shared receptor mechanism .
- 2-MeS-ADP vs. 2-Cl-ADP : 2-MeS-ADP is 10x more potent than 2-Cl-ADP in cyclase inhibition due to enhanced receptor affinity from the methylthio group’s hydrophobicity .
Enzymatic Labeling Efficiency
- Mitochondrial F1-ATPase : 2-Azido-ADP binds reversibly with Kd = 5 µM (Mg²⁺ present) and labels β-subunits exclusively, whereas ATP analogs like 8-azido-ATP target multiple subunits .
- Chloroplast CF1-ATPase : 2-Azido-ADP covalently labels a tight nucleotide-binding site, facilitating studies on ATP synthase conformational changes .
Azide-Tetrazole Tautomerism
2-Azidoadenosine derivatives predominantly exist as azides (≥90% in CDCl₃), unlike 2-azidoinosine derivatives, which favor tetrazole forms. This stability is attributed to electron-withdrawing effects of the adenine base, preventing ring closure .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Azidoadenosine, and how is its purity validated?
- Methodological Answer : 2-Azidoadenosine is typically synthesized via nucleophilic substitution of adenosine at the 2'-position using sodium azide under controlled pH and temperature. Post-synthesis, purity is confirmed via reverse-phase HPLC (≥95% purity threshold) and structural validation using - and -NMR spectroscopy. Mass spectrometry (ESI-MS) is critical for verifying molecular weight (e.g., expected [M+H] peak at 298.1 Da). Ensure azide stability by storing the compound in anhydrous conditions at -20°C .
Q. What are the standard applications of 2-Azidoadenosine in biochemical studies?
- Methodological Answer : Its azide group enables bioorthogonal "click chemistry" (e.g., strain-promoted cycloaddition with dibenzocyclooctynes) for labeling nucleic acids or proteins in live cells. It is also used to study adenosine receptor binding kinetics and enzyme inhibition (e.g., adenylate cyclase in platelet aggregation assays). Always confirm biocompatibility by testing cytotoxicity (e.g., MTT assays) before cellular applications .
Advanced Research Questions
Q. How can researchers optimize 2-Azidoadenosine-based bioorthogonal labeling in live-cell imaging?
- Methodological Answer :
- Reaction Kinetics : Pre-screen cyclooctyne derivatives (e.g., DBCO, BCN) for reaction efficiency using pseudo-first-order kinetics (k~2~ ≈ 0.1–1.0 Ms).
- Cellular Delivery : Use transfection agents (e.g., liposomes) or electroporation for intracellular delivery; monitor uptake via fluorescence quenching controls.
- Imaging Validation : Employ confocal microscopy with azide-functionalized fluorophores (e.g., Alexa Fluor 488). Include negative controls (no cyclooctyne) to rule out autofluorescence .
Q. How to resolve contradictions in reported IC~50~ values for 2-Azidoadenosine analogs in enzyme inhibition studies?
- Methodological Answer :
- Assay Validation : Cross-validate using radiometric (e.g., -ATP conversion) and fluorescence-based assays (e.g., HTRF®).
- Enzyme Sources : Compare isoforms (e.g., adenylate cyclase isoforms AC1 vs. AC5) due to differential ligand affinity.
- Statistical Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC~50~ with 95% confidence intervals. Address outliers via Grubbs’ test (α = 0.05) .
Q. What experimental controls are critical for specificity in 2-Azidoadenosine binding studies?
- Methodological Answer :
- Competitive Inhibition : Co-incubate with excess adenosine (10 mM) to confirm displacement.
- Mutant Proteins : Use site-directed mutagenesis (e.g., His278Ala in adenosine receptors) to abolish binding.
- Negative Controls : Include non-azidated analogs (e.g., 2-hydroxyadenosine) to assess azide-specific interactions .
Data Analysis and Reporting Guidelines
-
Table 1 : Example kinetic parameters for 2-Azidoadenosine in click chemistry:
Cyclooctyne k~2~ (Ms) Solubility (µM) Labeling Efficiency (%) DBCO 0.85 ± 0.12 120 92 ± 3 BCN 0.42 ± 0.08 85 78 ± 5 Source: Adapted from strain-promoted reaction studies . -
Contradiction Analysis Framework :
Safety and Handling Protocols
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
